

physical and chemical properties of Ethyl 4-(3-oxopropyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-(3-oxopropyl)benzoate

Cat. No.: B139144

[Get Quote](#)

An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-oxopropyl)benzoate is a benzoate ester derivative with a reactive aldehyde functional group. Its bifunctional nature, incorporating both an ester and an aldehyde, makes it a potentially versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental and predicted data. Due to the limited publicly available information specifically on this compound, this guide also draws upon data from structurally related compounds to provide a broader context for its potential reactivity and applications.

Core Properties and Data

A summary of the key identifiers and physicochemical properties of **Ethyl 4-(3-oxopropyl)benzoate** is provided below. While experimental data for some properties are not readily available in the literature, computed values from reliable databases offer valuable estimations.

Table 1: Physical and Chemical Properties of **Ethyl 4-(3-oxopropyl)benzoate**

Property	Value	Source
IUPAC Name	ethyl 4-(3-oxopropyl)benzoate	PubChem[1][2]
CAS Number	151864-81-2	PubChem[1][2]
Molecular Formula	C ₁₂ H ₁₄ O ₃	PubChem[1][2]
Molecular Weight	206.24 g/mol	PubChem[1][2]
Canonical SMILES	CCOC(=O)C1=CC=C(C=C1)C CC=O	PubChem[1]
InChI Key	XDGGHWSPLSWRIX- UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	43.4 Å ² (Computed)	PubChem[1]
Melting Point	No experimental data available	
Boiling Point	No experimental data available	
Density	No experimental data available	
Solubility	No experimental data available	

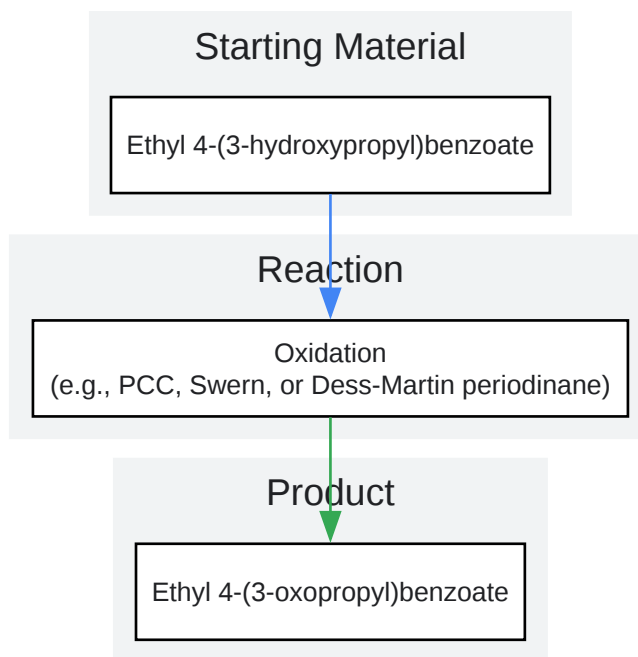
Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 4-(3-oxopropyl)benzoate** is not readily found in peer-reviewed literature. However, its structure suggests a logical synthetic approach starting from commercially available precursors. A plausible synthetic route is the oxidation of the corresponding alcohol, Ethyl 4-(3-hydroxypropyl)benzoate.

Proposed Synthetic Pathway:

Proposed Synthesis of Ethyl 4-(3-oxopropyl)benzoate



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Ethyl 4-(3-oxopropyl)benzoate**.

Experimental Protocol (General for Alcohol Oxidation):

A general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC) is as follows:

- **Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
- **Reaction:** To this suspension, add a solution of the alcohol substrate, Ethyl 4-(3-hydroxypropyl)benzoate (1 equivalent), in anhydrous DCM dropwise at room temperature.
- **Monitoring:** Stir the reaction mixture vigorously and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity

The chemical reactivity of **Ethyl 4-(3-oxopropyl)benzoate** is dictated by its two primary functional groups: the ethyl ester and the propyl aldehyde.

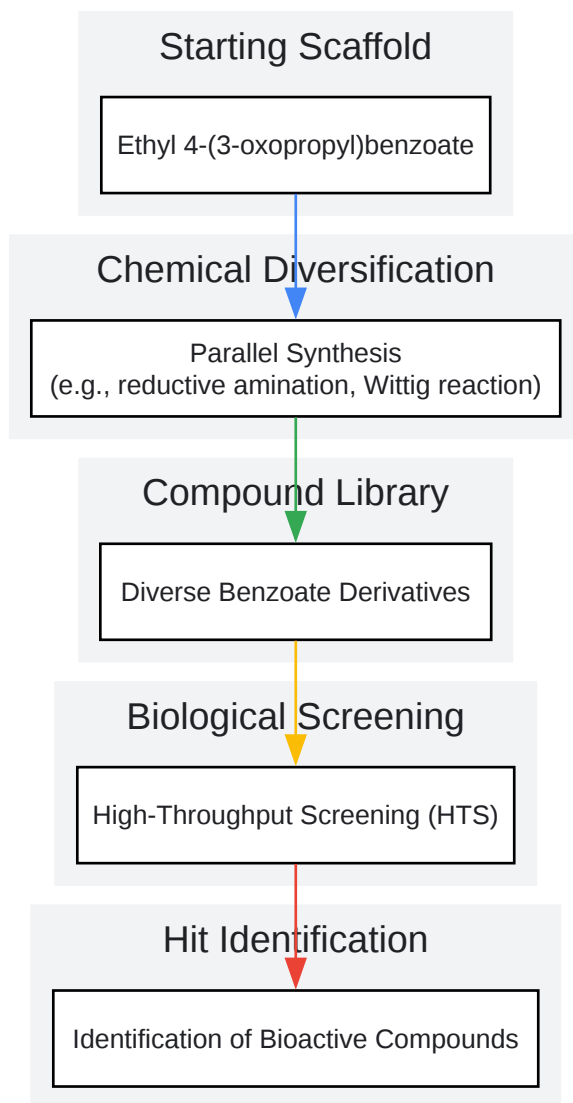
- **Aldehyde Group:** The aldehyde is susceptible to a wide range of nucleophilic addition reactions. It can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, and participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, Grignard reactions, and aldol condensations. This functionality provides a key handle for molecular elaboration.
- **Ester Group:** The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ester and the oxopropyl group will influence the regioselectivity of these reactions.

Potential Applications in Drug Development

While no specific drug development applications for **Ethyl 4-(3-oxopropyl)benzoate** are currently documented, its structural motifs are present in various biologically active molecules. The presence of a reactive aldehyde allows for its use as a scaffold to synthesize a diverse library of compounds for biological screening.

Potential Workflow for Library Synthesis and Screening:

Potential Drug Discovery Workflow



[Click to download full resolution via product page](#)

Caption: A potential workflow for utilizing the compound in drug discovery.

Analytical Characterization

Detailed experimental spectra for **Ethyl 4-(3-oxopropyl)benzoate** are not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

- ^1H NMR:
 - A triplet corresponding to the methyl protons of the ethyl ester group (~1.4 ppm).
 - A quartet for the methylene protons of the ethyl ester group (~4.4 ppm).
 - Two triplets for the methylene protons of the oxopropyl chain (~3.0 and ~2.8 ppm).
 - A triplet (or more complex multiplet) for the aldehydic proton (~9.8 ppm).
 - A set of two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.3 and ~8.0 ppm).
- ^{13}C NMR:
 - A signal for the methyl carbon of the ethyl ester (~14 ppm).
 - A signal for the methylene carbon of the ethyl ester (~61 ppm).
 - Signals for the methylene carbons of the oxopropyl chain.
 - A signal for the carbonyl carbon of the ester (~166 ppm).
 - A signal for the carbonyl carbon of the aldehyde (~200 ppm).
 - Four signals in the aromatic region (~128-145 ppm).

Mass Spectrometry (Predicted):

- The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 206$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) from the ester, and cleavage at the propyl chain.

Conclusion

Ethyl 4-(3-oxopropyl)benzoate is a chemical entity with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich and varied reactivity

that can be exploited for the synthesis of more complex molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this bifunctional molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Ethyl 4-(3-oxopropyl)benzoate | C₁₂H₁₄O₃ | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 4-(3-oxopropyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139144#physical-and-chemical-properties-of-ethyl-4-3-oxopropyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com